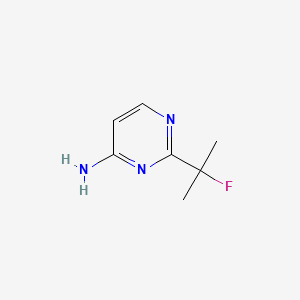
7-Amino-4-hydroxy-2-naphthalenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy- is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and hydroxy functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenecarboxylic acid, 7-amino-4-hydroxy- typically involves the following steps:
Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to an amino group, yielding 2-aminonaphthalene.
Carboxylation: 2-aminonaphthalene undergoes carboxylation to form 2-naphthalenecarboxylic acid, 7-amino-.
Hydroxylation: Finally, the compound is hydroxylated at the 4-position to obtain 2-naphthalenecarboxylic acid, 7-amino-4-hydroxy-.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Products may include quinones or nitro derivatives.
Reduction: Alcohol derivatives are common products.
Substitution: Acylated or alkylated derivatives are formed.
科学的研究の応用
2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-naphthalenecarboxylic acid, 7-amino-4-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. For example, the compound may inhibit specific enzymes, leading to altered cellular processes.
類似化合物との比較
2-Naphthalenecarboxylic acid: Lacks the amino and hydroxy groups, making it less reactive in certain chemical reactions.
1-Naphthalenecarboxylic acid: Has a different positional isomerism, affecting its chemical properties and reactivity.
2-Naphthol: Contains a hydroxy group but lacks the carboxylic acid and amino groups.
Uniqueness: 2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy- is unique due to the presence of both amino and hydroxy groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
7-amino-4-hydroxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-8-1-2-9-6(4-8)3-7(11(14)15)5-10(9)13/h1-5,13H,12H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKXUMIUCZJNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


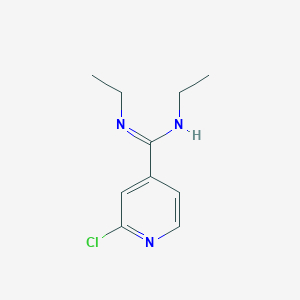
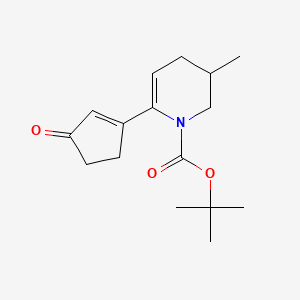
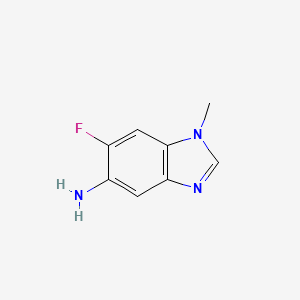
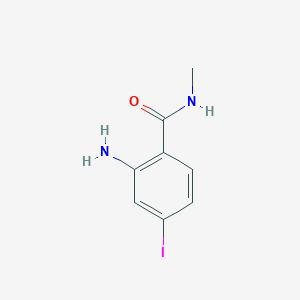
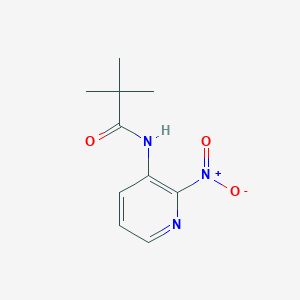

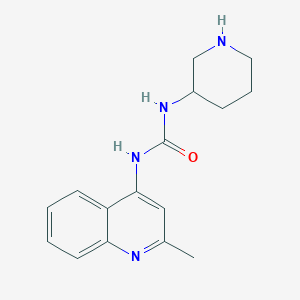
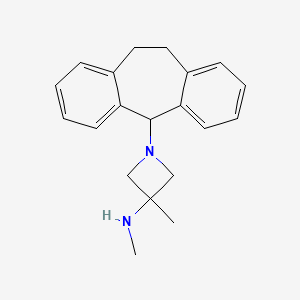

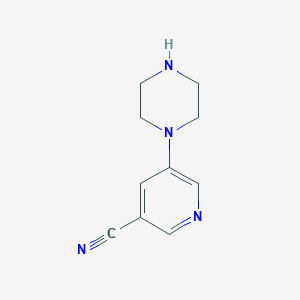
![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)
